molecular formula C23H27N7O3 B2946395 2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 674363-19-0

2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2946395
CAS No.: 674363-19-0
M. Wt: 449.515
InChI Key: QUHCPARHRGPOJG-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a synthetically designed pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture, integrating a 4-benzylpiperazine moiety, a 4-ethoxyphenyl group, and a nitro-substituted pyrimidinediamine core. The structural motif of a 2,4-disubstituted pyrimidine is a recognized scaffold in the development of biologically active molecules, particularly for central nervous system (CNS) targets . The presence of the 4-benzylpiperazine group is a notable structural feature, as this heterocycle is frequently employed in the design of ligands for various neurological receptors . Furthermore, the 2,4-diaminopyrimidine core is a privileged structure in medicinal chemistry, often associated with kinase inhibition and modulation of key signal transduction pathways . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or as a reference standard in biological screening assays. Its structure suggests potential for investigation in areas such as anticonvulsant , anti-inflammatory , and receptor-binding studies, making it a valuable tool for advancing pharmaceutical R&D. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O3/c1-2-33-19-10-8-18(9-11-19)25-22-20(30(31)32)21(24)26-23(27-22)29-14-12-28(13-15-29)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H3,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHCPARHRGPOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which is then substituted with a benzyl group.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Nitropyrimidine Moiety: The nitropyrimidine moiety is synthesized separately and then coupled with the piperazine derivative through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amine derivative.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a member of the pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O2C_{20}H_{25}N_{5}O_{2} with a molecular weight of approximately 367.45 g/mol. The structural features include a benzylpiperazine moiety and a nitropyrimidine core, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.

Mechanism of Action:

  • Inhibition of Kinases: Many pyrimidine derivatives act as kinase inhibitors, interfering with pathways essential for tumor growth.
  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain benzylpiperazine derivatives possess broad-spectrum antibacterial and antifungal activities.

Case Studies:

  • A study demonstrated that similar piperazine derivatives exhibited effective inhibition against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

Neuropharmacological Effects

The benzylpiperazine component suggests potential neuropharmacological applications. Compounds in this class have been explored for their effects on neurotransmitter systems.

Key Findings:

  • Dopaminergic Activity: Some studies suggest that benzylpiperazine derivatives can modulate dopamine receptors, which may be beneficial in treating disorders such as schizophrenia and depression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation ,
AntimicrobialBroad-spectrum activity against bacteria ,
NeuropharmacologicalModulation of dopaminergic activity ,

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine, and how can reaction conditions be optimized for improved yields?

  • Answer : The compound can be synthesized via nucleophilic substitution reactions on a 5-nitropyrimidine-4,6-diamine core. Key steps include:

  • Amination : Reacting 4,6-dichloro-5-nitropyrimidine with 4-benzylpiperazine and 4-ethoxyaniline under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) .
  • Optimization : Varying solvent polarity, temperature (80–120°C), and stoichiometric ratios (1:1.2–1:3 for amine reagents) to maximize yield. For example, using excess 4-ethoxyaniline (1.5 eq) in DMF at 100°C for 24 hours improved yields in analogous syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : 1H/13C NMR resolves substituent positions (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, ethoxyphenyl signals at δ 6.8–7.3 ppm) . Ambiguities are resolved using 2D techniques (COSY, HSQC).
  • X-Ray Crystallography : Single-crystal analysis via SHELX software confirms bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds in pyrimidine derivatives stabilize planar conformations .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at ~504.2 Da) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?

  • Answer :

  • DFT Calculations : Optimize geometry (Gaussian16) to evaluate electron density distributions, nitro group reactivity, and intramolecular interactions. Solvent effects (e.g., PCM model for DMSO) improve accuracy .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like Toll-like receptors (TLRs) or dopamine receptors. For example, benzylpiperazine moieties in similar compounds show affinity for TLR7 .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT-calculated values)?

  • Answer :

  • Cross-Validation : Compare experimental NMR shifts with GIAO-calculated (DFT) values. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Dynamic Simulations : Run molecular dynamics (MD) in explicit solvent (e.g., Desmond) to sample low-energy conformers missed in static DFT models .
  • Crystallographic Refinement : Use SHELXL to refine X-ray data, resolving discrepancies in bond angles or hydrogen-bond networks .

Q. What in vivo models are suitable for evaluating the anti-inflammatory or immunomodulatory potential of this compound?

  • Answer :

  • LPS-Induced Inflammation : Administer the compound (10–50 mg/kg, IP) in rodent models to measure cytokine suppression (e.g., IL-6, TNF-α) via ELISA. Related quinazoline-diamines reduced macrophage infiltration in rat pneumonia models .
  • Dose Optimization : Conduct pharmacokinetic studies (plasma half-life, bioavailability) using LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance stability .
  • Toxicity Screening : Assess hepatic/renal function markers (ALT, creatinine) and histopathology after 14-day repeated dosing .

Methodological Considerations

  • Data Reproducibility : Replicate syntheses ≥3 times, reporting mean yields ± SD. For example, a 68–95% yield range was observed for bromobenzyl-substituted analogs .
  • Crystallography Workflow :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
    • Refinement : SHELXL-2018 for anisotropic displacement parameters and R-factor convergence (<5%) .

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